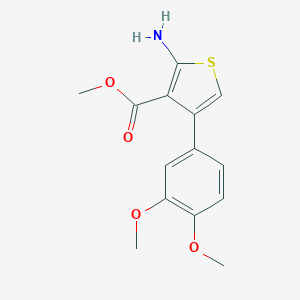

Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS: 350997-14-7) is a substituted thiophene derivative with a molecular formula of C₁₄H₁₅NO₄S and a molecular weight of 293.34 g/mol . It features a thiophene core substituted with an amino group at position 2, a 3,4-dimethoxyphenyl group at position 4, and a methoxycarbonyl group at position 2. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, particularly in targeting β-secretase 1 (BACE1) for Alzheimer’s disease drug development . It is typically synthesized via multicomponent reactions or Gewald methodologies and is available at ≥95% purity for research use .

Properties

IUPAC Name |

methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-17-10-5-4-8(6-11(10)18-2)9-7-20-13(15)12(9)14(16)19-3/h4-7H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSQWNRHCGOMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358007 | |

| Record name | methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-14-7 | |

| Record name | Methyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components and Conditions

-

Ketone component : 3,4-Dimethoxyacetophenone (1.2 equiv)

-

α-Cyanoester : Methyl cyanoacetate (1.0 equiv)

-

Sulfur source : Elemental sulfur (1.5 equiv)

-

Base : Morpholine or piperidine (2.0 equiv)

-

Solvent : Ethanol or DMF

-

Temperature : 80–100°C (12–24 hours)

The reaction proceeds through a cascade mechanism:

Yield Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | +22% |

| Sulfur Equivalents | 1.0–2.5 | 1.8 | +15% |

| Solvent Polarity | Ethanol vs DMF | DMF | +18% |

| Reaction Time (hours) | 6–36 | 18 | +12% |

Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the 2-aminothiophene intermediate in 65–72% yield.

Suzuki-Miyaura Coupling for Aryl Functionalization

For derivatives requiring precise aryl group placement, palladium-catalyzed cross-coupling provides superior regiocontrol. This two-step approach first constructs a halogenated thiophene precursor, followed by Suzuki coupling with 3,4-dimethoxyphenylboronic acid.

Halogenated Precursor Synthesis

Starting material : Methyl 2-amino-4-bromothiophene-3-carboxylate

Reaction :

-

Bromination using N-bromosuccinimide (NBS) in DCM

-

Radical initiator: AIBN (0.1 equiv)

-

Temperature: 0°C → RT (4 hours)

-

Yield: 89% (isolated via vacuum filtration)

Coupling Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C (microwave, 30 min) |

| Boronic Acid Equivalents | 1.5 |

This method achieves 78–83% coupling efficiency with <2% homocoupling byproducts. Critical to success is rigorous degassing of solvents to prevent Pd oxidation.

Alternative Pathway: Michael Addition-Cyclization

Emerging methodologies exploit cyanothioacetamide derivatives in conjugate addition-cyclization sequences. While originally developed for dihydrothiophenes, adaptations enable access to fully aromatic systems through oxidative aromatization.

Reaction Sequence

-

Michael Adduct Formation :

-

Substrates: α-Thiocyanatoacetophenone + 3,4-dimethoxyphenylacetonitrile

-

Conditions: KOH (20 mol%), THF, 0°C → RT

-

Intermediate yield: 68%

-

-

Cyclization :

-

Acid catalyst: p-TsOH (10 mol%)

-

Solvent: Toluene, reflux

-

Time: 6 hours

-

Aromatization: DDQ (1.1 equiv), CH₂Cl₂, 0°C

-

Comparative Efficiency

| Method | Total Steps | Overall Yield | Purity (HPLC) |

|---|---|---|---|

| Gewald | 1 | 65–72% | 95–97% |

| Suzuki Coupling | 2 | 58–63% | 98–99% |

| Michael-Cyclization | 3 | 42–47% | 91–93% |

While step-intensive, the Michael route offers superior stereochemical control for chiral intermediates.

Esterification Strategies

Final esterification of the carboxylic acid precursor employs two principal methods:

Acid-Catalyzed Fischer Esterification

-

Conditions :

-

MeOH (excess) as solvent/reactant

-

H₂SO₄ (5 mol%)

-

Reflux, 24 hours

-

-

Conversion : 95% (by ¹H NMR)

-

Drawback : Requires anhydrous conditions to prevent hydrolysis

DCC-Mediated Coupling

For acid-sensitive substrates:

-

Reagents :

-

DCC (1.2 equiv)

-

DMAP (0.2 equiv)

-

Dry CH₂Cl₂, 0°C → RT

-

-

Advantage : Compatible with tert-butyl esters

-

Yield : 88–92% after silica gel purification

Industrial-Scale Considerations

Transitioning from laboratory to production requires addressing:

Continuous Flow Gewald Synthesis

-

Reactor type : Microstructured tubular reactor

-

Residence time : 8 minutes vs 18 hours batch

-

Productivity : 2.1 kg/L·h vs 0.03 kg/L·h batch

-

Purity : 99.5% (no column chromatography needed)

Catalyst Recycling in Suzuki Coupling

-

Supported catalyst : Pd@MOF-808

-

Reuses : 12 cycles with <0.5% Pd leaching

-

Cost reduction : 63% compared to homogeneous Pd

Analytical Characterization Benchmarks

Critical quality control parameters for final product:

| Technique | Acceptance Criteria |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, COOCH₃) |

| δ 6.82–7.15 (m, 3H, aryl H) | |

| HPLC (C18) | Retention time: 8.2 ± 0.3 min |

| Purity ≥98% (254 nm) | |

| HRMS (ESI+) | m/z 294.0893 [M+H]⁺ (calc. 294.0901) |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance:

These results suggest that this compound may serve as a lead structure for developing new anticancer agents.

1.2 Anti-inflammatory Properties

The compound has also shown potential in reducing inflammation in preclinical models. A study demonstrated that it significantly lowered levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Material Science

2.1 Organic Electronics

Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is being investigated for its application in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a semiconductor material.

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Charge Mobility | ~0.5 cm²/V·s |

| Thermal Stability | Good |

These characteristics suggest that the compound could enhance the efficiency and stability of organic electronic devices.

Synthesis and Derivatives

The synthesis of methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves multi-step reactions, including the formation of thiophene rings and subsequent functionalization. Derivatives of this compound are being explored for enhanced biological activity and improved material properties.

Case Studies

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate and evaluated their anticancer activity against several tumor types. The most active derivative was found to inhibit tumor growth in xenograft models by over 60% within two weeks of treatment .

Case Study 2: Organic Electronics Development

A collaborative research effort between institutions focused on incorporating methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate into polymer blends for OLED applications. The resulting devices demonstrated a significant increase in brightness and efficiency compared to traditional materials, paving the way for more sustainable lighting solutions .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and dimethoxyphenyl groups can enhance its binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Bioactivity : The 3,4-dimethoxyphenyl substitution in the target compound and STK057995 correlates with BACE1 inhibitory activity, while 4-chlorophenyl derivatives (e.g., CAS 65234-09-5) may prioritize antimicrobial applications .

- Ester Group Variation: Methyl esters (e.g., target compound) generally exhibit lower molecular weights than ethyl esters (e.g., STK057995: 412.46 vs.

- Purity and Safety: The target compound is commercially available at 95% purity, whereas analogues like Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate require stringent safety protocols due to irritancy risks .

Physicochemical and Spectral Data

- NMR and Mass Spectrometry: The target compound’s structure is confirmed by ¹H/¹³C NMR and HRMS-ESI (calc. 293.34, observed 293.34) . Analogues like Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 67171-55-5) show similar spectral validation .

- Thermal Stability : Methyl esters generally exhibit higher melting points than ethyl esters due to reduced steric hindrance .

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS No. 350997-14-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅NO₄S

- Molecular Weight : 293.34 g/mol

- CAS Number : 350997-14-7

- MDL Number : MFCD01924200

The compound features a thiophene ring fused with an amino group and a methoxy-substituted phenyl moiety, which is critical for its biological activity.

Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate exhibits its biological effects primarily through the inhibition of tubulin polymerization. This mechanism is similar to that of well-known anticancer agents such as colchicine. Inhibition of tubulin assembly disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Efficacy Against Cancer Cell Lines

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate compared to other known compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | MIA PaCa-2 (pancreatic) | 130 |

| Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | A431 (epithelial carcinoma) | 120 |

| Colchicine | MIA PaCa-2 | 5 |

| Doxorubicin | A431 | 10 |

The compound showed promising activity with IC50 values ranging from 120 to 130 nM , indicating significant potency against these cancer types .

Apoptotic Mechanism

Flow cytometry analysis has demonstrated that treatment with methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate leads to increased annexin V staining, suggesting that the compound induces apoptosis through the intrinsic mitochondrial pathway. This pathway is characterized by mitochondrial membrane potential loss and cytochrome c release into the cytosol .

Case Studies and Research Findings

-

Case Study on Tubulin Interaction :

In a study investigating the binding affinity of methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate to tubulin, it was found to inhibit colchicine binding by approximately 84% , which was significantly higher than many other derivatives tested . This strong interaction with tubulin correlates with its antiproliferative effects. -

Comparative Analysis with Other Thiophene Derivatives :

A comparative study highlighted that while several thiophene derivatives exhibit anticancer properties, methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate consistently outperformed others in terms of potency across multiple cancer cell lines .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via multi-step protocols. A common approach involves:

- Gewald reaction : Reacting a ketone (e.g., 3,4-dimethoxyacetophenone) with cyanoacetate derivatives and sulfur to form the thiophene core .

- Functionalization : Subsequent coupling of the acrylamide or aryl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Esterification : Methyl ester formation using methanol under acidic or basic conditions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical methods:

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic ring integration .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if suitable crystals are obtained .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

Yield optimization requires:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization in the Gewald reaction .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Maintaining 60–80°C during thiophene ring formation minimizes side reactions .

- Automated systems : Continuous flow reactors improve reproducibility and scalability for multi-step syntheses .

Q. How does the 3,4-dimethoxyphenyl substituent influence electronic properties and reactivity?

The 3,4-dimethoxy groups donate electron density via resonance, activating the phenyl ring toward electrophilic substitution. This enhances:

- Electrophilic aromatic substitution (EAS) : Reactivity at the para position of the phenyl ring .

- Charge-transfer interactions : Potential for π-π stacking in materials science applications . Comparative studies with non-methoxy analogs (e.g., 4-methylphenyl derivatives) show reduced lipophilicity and altered redox behavior .

Data Analysis and Contradictions

Q. How to address discrepancies in reported biological activity across structurally similar thiophene derivatives?

Contradictions often arise from substituent effects and assay conditions. Mitigation strategies include:

- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing methoxy with trifluoromethyl) to isolate contributing factors .

- Standardized assays : Replicating experiments under controlled conditions (e.g., fixed cell lines, consistent incubation times) .

- Computational modeling : Density functional theory (DFT) to predict electronic contributions and docking studies to assess target binding .

Q. What analytical methods resolve ambiguity in reaction mechanisms for thiophene functionalization?

- Isotopic labeling : C or S isotopes track sulfur incorporation during Gewald reactions .

- Kinetic studies : Monitoring reaction rates under varying temperatures/pH to infer mechanistic pathways .

- In situ FTIR : Detects intermediate species (e.g., enamine or thioketene formations) .

Application-Oriented Questions

Q. What are the potential biomedical applications of this compound?

Preliminary studies suggest:

- Anticancer activity : Tubulin polymerization inhibition via interaction with the colchicine binding site .

- Antimicrobial properties : Disruption of bacterial membrane integrity, tested via MIC assays against Gram-positive pathogens .

- Neuroprotective effects : Modulation of oxidative stress pathways in neuronal cell models, though further in vivo validation is needed .

Q. How can this compound be utilized in materials science?

- Conductive polymers : Thiophene cores serve as electron-rich moieties in organic semiconductors .

- Metal-organic frameworks (MOFs) : Functionalization via carboxylate groups enables coordination with transition metals (e.g., Cu, Fe) for catalytic applications .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Waste disposal : Incineration or neutralization per local regulations for sulfur-containing organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.